DU717
准备方法
合成路线和反应条件: DU717的合成涉及7-氯-1,2,4-苯并噻嗪-1,1-二氧化物与4-甲基哌嗪的反应。 反应通常在合适的溶剂中进行,并在控制的温度条件下进行,以确保获得所需的产物 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保化合物的纯度和一致性。 先进的色谱技术的使用有助于this compound的纯化和分离 .
化学反应分析
反应类型: DU717会发生各种化学反应,包括:
氧化: this compound可以被氧化形成其N-氧化物衍生物。
还原: 还原反应可以将this compound转化为其相应的胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过乙酸。
还原: 使用如氢化铝锂等还原剂。
取代: 在温和条件下使用胺或硫醇等亲核试剂.
主要产品:
氧化: N-氧化物衍生物。
还原: 胺衍生物。
取代: 取代的苯并噻嗪衍生物.
科学研究应用
作用机制
DU717通过抑制参与血压调节的特定酶来发挥其降压作用。它靶向肾素-血管紧张素系统,导致血管舒张和血压降低。 分子途径涉及抑制血管紧张素转换酶,该酶在血压调节中起着至关重要的作用 .
类似化合物:
氢氯噻嗪: 另一种用作利尿剂的苯并噻嗪衍生物。
氯噻嗪: 结构相似,但药理特性不同。
苯氟噻嗪: 用于其利尿和降压特性
This compound的独特性: this compound因其独特的分子结构而独一无二,与其他苯并噻嗪衍生物相比,它提供了独特的机制。 其选择性抑制参与血压调节的酶的能力使其成为高血压研究中一种有价值的化合物 .
相似化合物的比较
Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic.
Chlorothiazide: Similar structure but different pharmacological profile.
Bendroflumethiazide: Used for its diuretic and antihypertensive properties
Uniqueness of DU717: this compound is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other benzothiadiazine derivatives. Its ability to selectively inhibit enzymes involved in blood pressure regulation makes it a valuable compound in hypertension research .
属性
IUPAC Name |
7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVJONKWYICFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208653 | |
Record name | DU 717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59943-31-6 | |
Record name | DU 717 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC292806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DU 717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DU-717 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。